

overcoming solubility issues with LY2795050

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Compound of Interest		
Compound Name:	LY2795050	
Cat. No.:	B608718	Get Quote

Technical Support Center: LY2795050

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues and effectively using **LY2795050** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is LY2795050 and what is its primary mechanism of action?

A1: **LY2795050** is a selective antagonist of the kappa-opioid receptor (KOR).[1][2] It exhibits high affinity and selectivity for KOR, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes, including depression, anxiety, and addiction.[3][4] **LY2795050** acts by blocking the binding of endogenous ligands, such as dynorphins, to the KOR, thereby inhibiting its downstream signaling pathways.[5][6]

Q2: I am experiencing difficulty dissolving **LY2795050** for my experiments. What are the recommended solvents?

A2: **LY2795050** can be challenging to dissolve in aqueous solutions. For in vitro and in vivo studies, several solvent systems can be employed to achieve appropriate concentrations. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[2] For final experimental concentrations, co-solvent systems are often necessary. Refer to the Troubleshooting Guide and Solvent Protocols Table below for detailed information.

Q3: What are the known binding affinities of LY2795050 for different opioid receptors?



A3: **LY2795050** is highly selective for the kappa-opioid receptor. The binding affinities (Ki) for human opioid receptors are summarized in the table below.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: Precipitate forms when preparing **LY2795050** solutions for in vitro or in vivo experiments.

Possible Causes & Solutions:

- Inappropriate Solvent: LY2795050 has poor solubility in purely aqueous buffers.
 - Solution: Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the DMSO stock into an appropriate vehicle. For in vivo experiments, specific co-solvent systems are recommended.[1]
- Low Temperature: The solubility of many compounds, including LY2795050, can decrease at lower temperatures.
 - Solution: Gentle warming and/or sonication can aid in the dissolution of the compound.[1]
 Be cautious with temperature-sensitive assays.
- Incorrect pH: The pH of the final solution can influence the solubility of LY2795050.
 - Solution: Ensure the pH of your final buffer or vehicle is compatible with the compound's properties. While specific pH-solubility profiles are not widely published, maintaining a physiological pH is a standard starting point.
- High Final Concentration in Aqueous Buffer: The concentration of LY2795050 in the final aqueous-based medium may be too high, leading to precipitation.
 - Solution: Lower the final concentration of LY2795050 in your assay. If a higher concentration is required, consider using a vehicle with a higher percentage of organic cosolvent, if compatible with your experimental system.

Data Presentation



Table 1: Binding Affinity of LY2795050 for Human Opioid

Receptors

Receptor	Ki (nM)
Kappa-Opioid Receptor (KOR)	0.72[1][7][8][9][10][11][12]
Mu-Opioid Receptor (MOR)	25.8[9][10][11][12]
Delta-Opioid Receptor (DOR)	153[9][10][11]

Table 2: Recommended Solvent Protocols for LY2795050



Protocol	Solvent Composition	Achievable Concentration	Notes
In Vitro Stock Solution	100% DMSO	≥ 50 mg/mL (122.58 mM)[2]	Prepare high- concentration stock solutions in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze- thaw cycles.[1]
In Vivo Protocol 1	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL (6.13 mM)[1]	Add each solvent sequentially to ensure proper mixing.[1]
In Vivo Protocol 2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (6.13 mM)[1]	This formulation utilizes a cyclodextrin to enhance solubility. [1]
In Vivo Protocol 3	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (6.13 mM)[1]	Suitable for experiments where an oil-based vehicle is appropriate.
In Vivo (Rodent) Saline	Saline	1 mg/mL[4][7]	For specific in vivo rodent studies, LY2795050 has been dissolved directly in saline.[4][7] The final concentration may be limited.

Experimental Protocols Radioligand Competition Binding Assay (General Methodology)

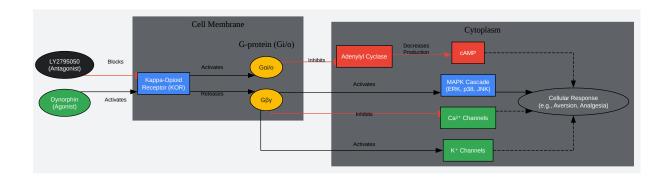
This protocol provides a general framework for determining the binding affinity of LY2795050.



- Preparation of Cell Membranes: Utilize cell membranes from a cell line recombinantly expressing the human kappa-opioid receptor.
- Incubation: In a multi-well plate, combine the cell membranes, a radiolabeled ligand for KOR (e.g., [3H]-diprenorphine), and varying concentrations of unlabeled **LY2795050**.
- Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
- Separation: Rapidly filter the incubation mixture through a filter mat to separate the bound from the free radioligand.
- Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of LY2795050. Calculate the IC₅₀ (the concentration of LY2795050 that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations Signaling Pathways



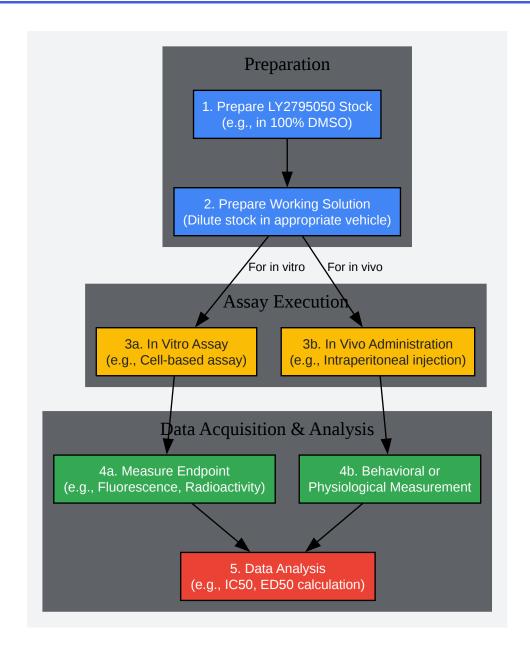


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Caption: Signaling pathway of the Kappa-Opioid Receptor and the inhibitory action of **LY2795050**.

Experimental Workflow





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